3-Chloro-2-fluorophenylhydrazine hydrochloride
Overview
Description
3-Chloro-2-fluorophenylhydrazine is a chemical compound that can be synthesized from 2-fluoroaniline through a series of reactions including acylation, chlorination, and hydrolysis, followed by diazotization and reduction reactions. The synthesis process is reported to be straightforward, with mild reaction conditions, and results in high yield and purity of the final product. The melting point of the synthesized compound is between 59-60°C, and its structure has been confirmed by IR spectroscopy .
Synthesis Analysis
The synthesis of 3-Chloro-2-fluorophenylhydrazine involves starting with 2-fluoroaniline, which undergoes acylation to protect the amino group, followed by chlorination to introduce the chloro group. Subsequent hydrolysis removes the protecting group, and the resulting 4-chloro-2-fluoroaniline is then converted into the target hydrazine compound through diazotization and reduction. The overall yield of the target product is approximately 87.1%, indicating an efficient synthesis process .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-Chloro-2-fluorophenylhydrazine is not detailed in the provided papers, the structure of similar compounds has been characterized using techniques such as X-ray diffraction, FTIR spectroscopy, and Hirshfeld surface analysis. These methods can reveal the presence of specific functional groups, intermolecular interactions, and crystal packing motifs .
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to 3-Chloro-2-fluorophenylhydrazine. However, arylhydrazine hydrochlorides, a related class of compounds, have been used in copper-catalyzed three-component reactions to produce arenesulfonyl fluorides. This process involves a radical sulfur dioxide insertion and fluorination strategy, indicating that arylhydrazines can participate in radical reactions and serve as precursors for the synthesis of other functionalized aromatic compounds .
Physical and Chemical Properties Analysis
The physical properties of 3-Chloro-2-fluorophenylhydrazine, such as its melting point, have been reported. The chemical properties, such as reactivity and stability, can be inferred from related studies. For instance, the stability of fluphenazine hydrochloride, another aromatic compound with a chloride substituent, has been investigated using liquid chromatography, revealing insights into its degradation kinetics and the influence of environmental factors on its stability . Similarly, the fluorescence properties of chlorzoxazone after derivatization suggest that substituted aromatic compounds can be analyzed using spectroscopic methods .
Scientific Research Applications
Synthesis Processes
- Synthesis of 4-Chloro-2-Fluorophenylhydrazine : The process involves using 2-fluoroaniline as the starting material, followed by acylation, chlorination, and hydrolysis. The final product has a high yield (87.1%) and purity, suggesting this method's effectiveness for industrial synthesis of related compounds like 3-Chloro-2-fluorophenylhydrazine hydrochloride (Zhong-liang, 2010).
Applications in Drug Development
- Neuroleptic Activity : A series of compounds including 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, which may involve derivatives of 3-Chloro-2-fluorophenylhydrazine, have shown potential neuroleptic-like activity. This indicates their potential application in the development of novel central nervous system agents (Hino et al., 1988).
Antimicrobial Applications
- Antimicrobial Activity of Derivatives : N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, possibly related to 3-Chloro-2-fluorophenylhydrazine, have been synthesized and showed significant antimicrobial activities. This suggests potential applications in creating new antimicrobial agents (Ahsan et al., 2016).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Synthesis of 3-chloro-4-fluoro phenyl hydrazine from 3-chloro 4-fluoro aniline and its subsequent use in forming Schiff's bases and thiazolidin-4-ones indicates a broad area of application in chemical synthesis and pharmaceutical research (Dinnimath et al., 2011).
Spectroscopic Investigations
- Polyfluoroalkyl-Containing Indazolones : The reaction of N,N-dinucleophiles like 4-fluorophenylhydrazine hydrochloride with 2-perfluoroacylcycloalkane-1,3-diones has led to the formation of novel compounds, demonstrating its utility in creating diverse chemical structures (Khlebnikova et al., 2008).
Fluorescent Probes in Biological Research
- Detection of Hydrazine in Biological Samples : The development of fluorescent probes utilizing derivatives of phenylhydrazine, such as 4-fluorophenylhydrazine hydrochloride, for detecting hydrazine in biological and water samples shows its application in environmental and biological research (Zhu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(3-chloro-2-fluorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYLYPMRIHFEQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648649 | |
Record name | (3-Chloro-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorophenylhydrazine hydrochloride | |
CAS RN |
517920-75-1 | |
Record name | Hydrazine, (3-chloro-2-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517920-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-2-fluorophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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